molecular formula C22H28O3 B5139349 1-[4-(2,5-dimethylphenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene

1-[4-(2,5-dimethylphenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene

Cat. No.: B5139349
M. Wt: 340.5 g/mol
InChI Key: LPJWXWAOFKHLFN-VMPITWQZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2,5-dimethylphenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the alkylation of 2,5-dimethylphenol with 4-bromobutoxy-2-methoxybenzene under basic conditions to form the intermediate compound. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the prop-1-enyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to enhance the efficiency of the reactions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-[4-(2,5-Dimethylphenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[4-(2,5-Dimethylphenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene has various applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(2,5-dimethylphenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(2,5-Dimethylphenoxy)butoxy]-2-methoxy-4-methylbenzene
  • 1-Butoxy-4-methoxybenzenepillar5arene

Uniqueness

1-[4-(2,5-Dimethylphenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-[4-(2,5-dimethylphenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O3/c1-5-8-19-11-12-20(22(16-19)23-4)24-13-6-7-14-25-21-15-17(2)9-10-18(21)3/h5,8-12,15-16H,6-7,13-14H2,1-4H3/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPJWXWAOFKHLFN-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCCCCOC2=C(C=CC(=C2)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCCCCOC2=C(C=CC(=C2)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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